Tyrosine, beta-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6?,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKLNJOBXITXRM-HSOSERFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-25-6 | |
| Record name | beta-Methyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Enzymatic Derivation of Tyrosine, Beta Methyl
Enzymatic Pathways for Beta-Methylation of Tyrosine
The addition of a methyl group to the beta-carbon of tyrosine is a chemically challenging transformation that is facilitated by specialized enzymes. Research has identified several key enzymatic players and pathways involved in this process, highlighting nature's ingenuity in expanding the chemical diversity of amino acids.
Role of Tyrosine Phenol-Lyase in Synthesis of (2S,3R)-Beta-Methyltyrosine
Tyrosine phenol-lyase (TPL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is known to catalyze the reversible elimination of phenol (B47542) from L-tyrosine to produce pyruvate (B1213749) and ammonia. wikipedia.orgebi.ac.uk However, the catalytic versatility of this enzyme extends to the synthesis of tyrosine analogs. A one-step enzymatic synthesis of (2S,3R)-beta-methyltyrosine has been reported, showcasing the preparative utility of tyrosine phenol-lyase beyond its natural reaction. nih.gov This synthesis demonstrates the enzyme's ability to accommodate a modified substrate, thereby providing a biocatalytic route to this specific stereoisomer of beta-methyltyrosine (B1217359). nih.gov The reaction catalyzed by TPL typically involves the formation of an external aldimine with the PLP cofactor, followed by abstraction of the Cα proton to form a quinonoid intermediate. nih.gov The ability of TPL to catalyze the synthesis of beta-methyltyrosine suggests that it can facilitate the addition of a methyl group at the beta-position, likely through a reverse reaction mechanism with appropriate precursors. researchgate.net
Cobalamin- and Radical S-Adenosyl-L-Methionine-Dependent Enzymes (B12-rSAM) in Beta-Methyltyrosine Generation
A significant pathway for the generation of beta-methyltyrosine involves a class of enzymes known as cobalamin- and radical S-adenosyl-L-methionine (B12-rSAM) dependent enzymes. nih.govnih.gov These sophisticated biocatalysts utilize the reactivity of a 5'-deoxyadenosyl radical, generated by the reductive cleavage of S-adenosyl-L-methionine (SAM), in conjunction with a cobalamin (vitamin B12) cofactor. nih.govmit.edu The radical SAM mechanism allows for the abstraction of a hydrogen atom from an unactivated carbon, initiating a radical-based transformation. rsc.orgresearchgate.net
In the context of beta-methyltyrosine biosynthesis, a B12-rSAM enzyme has been shown to catalyze the methylation of a tyrosine residue within a peptide chain. nih.gov The proposed mechanism involves the generation of a substrate radical, which is then quenched by the transfer of a methyl group from methylcobalamin. nih.gov This process results in the formation of beta-methyltyrosine. The dual-cofactor system of B12-rSAM enzymes is particularly well-suited for such challenging methylation reactions at unactivated carbon centers. researchgate.netnih.gov
Methyltransferase Activity on Beta-Carbons in Related Biosynthetic Contexts
The enzymatic methylation of beta-carbons is not limited to tyrosine and is observed in the biosynthesis of other natural products. Methyltransferases, a broad class of enzymes that catalyze the transfer of a methyl group from a donor molecule (typically SAM) to an acceptor, are key to these modifications. nih.gov While many methyltransferases act on heteroatoms like oxygen or nitrogen, some are capable of C-methylation. nih.gov
In the biosynthesis of certain ribosomally synthesized and post-translationally modified peptides (RiPPs), methyltransferase activity on the beta-carbon of amino acid residues other than tyrosine has been observed. nih.gov For instance, a methyltransferase has been identified that acts on the beta-carbon of an α-keto acid derived from an aspartate residue. nih.gov While not directly involving tyrosine, this demonstrates a broader enzymatic capability for beta-carbon methylation within the context of natural product biosynthesis. This highlights the modularity and adaptability of enzymatic machinery in generating structural diversity. researchgate.netnih.gov
Natural Occurrence and Biological Production
Beta-methyltyrosine is not a common amino acid found in primary metabolism but appears as a building block in specialized secondary metabolites, particularly those produced by microorganisms. Its presence is often linked to specific biosynthetic gene clusters that encode the necessary enzymatic machinery for its formation and incorporation.
Identification in Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
Beta-methyltyrosine has been identified as a component of ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov RiPPs are a diverse class of natural products that are synthesized as precursor peptides on the ribosome and subsequently undergo extensive enzymatic modifications to yield the final bioactive molecule. The discovery of beta-methyltyrosine in RiPPs underscores the remarkable post-translational modification capabilities of biosynthetic pathways. nih.gov
In one such pathway, a B12-rSAM enzyme is responsible for generating beta-methyltyrosine from a tyrosine residue within the precursor peptide. nih.gov This modification, along with other enzymatic transformations, contributes to the final structure and biological activity of the macrocyclic peptide. nih.gov The identification of beta-methyltyrosine in RiPPs has been facilitated by advances in genome mining and bioinformatic methods, which allow for the prediction of natural product structures from the underlying biosynthetic gene clusters. nih.gov
Biosynthetic Gene Clusters Encoding Beta-Methyltyrosine Modifying Enzymes
The genetic blueprint for the production of beta-methyltyrosine and its incorporation into natural products is encoded within biosynthetic gene clusters (BGCs). researchgate.netyoutube.com These clusters are contiguous sets of genes that encode all the necessary enzymes for the synthesis of a specific secondary metabolite. frontiersin.org The identification of BGCs containing genes for B12-rSAM enzymes and methyltransferases provides a powerful tool for discovering novel natural products containing beta-methyltyrosine. nih.govnih.gov
For example, a BGC from Burkholderia sp. FERM BP-3421 was found to contain genes for a cytochrome P450, a multinuclear iron-dependent non-heme oxidative enzyme, a B12-rSAM enzyme, and a methyltransferase. nih.gov Functional expression of these enzymes revealed their roles in the biosynthesis of a macrocyclic peptide, with the B12-rSAM enzyme specifically responsible for the formation of beta-methyltyrosine. nih.gov The co-localization of these genes within a BGC ensures the coordinated production of the enzymes required for the stepwise assembly and modification of the natural product.
Chemical Synthesis Strategies for Tyrosine, Beta Methyl Isomers
Asymmetric Synthesis Approaches for Optically Pure Beta-Methyltyrosine (B1217359) Isomers
The synthesis of the four stereoisomers of β-methyltyrosine in an optically pure form has been successfully achieved through various asymmetric strategies. azregents.eduacs.org A key approach involves the use of chiral auxiliaries to control stereochemistry during the formation of the α- and β-carbon centers.
One prominent method utilizes optically pure 4-phenyl-2-oxazolidinones as chiral auxiliaries. researchgate.net These are coupled to α,β-unsaturated acid derivatives. The stereochemistry at the β-carbon is established through a stereoselective Michael-type addition. For instance, nucleophiles such as methylmagnesium bromide in the presence of a copper(I) bromide-dimethyl sulfide (B99878) complex are used to introduce the methyl group at the β-position. researchgate.net
Table 1: Key Steps in Asymmetric Synthesis of β-Methyltyrosine Isomers
| Step | Reagents/Method | Purpose | Stereoselectivity (de/ee) |
|---|---|---|---|
| Chiral Auxiliary Coupling | Optically pure 4-phenyl-2-oxazolidinones | Introduce initial chiral control | N/A |
| Michael Addition | Methylmagnesium bromide/copper(I) bromide-dimethyl sulfide complex | Establish chirality at the β-position | High |
| Asymmetric Bromination | Di(n-butyl)boron triflate/DIEA/NBS at low temperature | Introduce chirality at the α-position | Excellent |
| Amination | Azide exchange resin (S(_N)2 mechanism) | Introduce the amino group | Nearly quantitative yield |
Stereoselective Total Synthesis of Topographically Constrained Derivatives
The principles of asymmetric synthesis have been extended to the stereoselective total synthesis of topographically constrained derivatives, such as 2′,6′-dimethyl-β-methyltyrosines. researchgate.net These "designer" amino acids are engineered to impose specific local constraints on peptides. The synthesis of all four stereoisomers of these derivatives has been reported, providing valuable tools for conformational and structure-activity relationship studies. acs.orgresearchgate.net
The synthetic strategy for these constrained analogs mirrors the general approach for β-methyltyrosine but uses more complex precursors to build the final structure. The key precursors include α,β-unsaturated acid derivatives like (2E)-3-(4′-methoxy-2′,6′-dimethylphenyl)-2-propenoic acid and crotonyl chloride. researchgate.net Chirality at both the α- and β-positions is introduced by coupling these precursors with optically pure 4-phenyl-2-oxazolidinones. researchgate.net
The core of the synthesis relies on two key stereoselective reactions:
Michael-type addition : To introduce the β-substituent, a nucleophile like 4-methoxy-2,6-dimethylphenylmagnesium bromide with a copper(I) bromide-dimethyl sulfide complex is used. This step sets the stereochemistry at the β-carbon. researchgate.net
Asymmetric bromination : This step establishes the α-carbon's stereochemistry on the N-acyloxazolidinone intermediate. researchgate.net
Enzymatic Synthesis as a Preparative Method
Enzymatic synthesis offers a powerful and highly selective alternative to traditional chemical methods for preparing β-methyltyrosine isomers. nih.gov This approach leverages the inherent stereospecificity of enzymes to produce optically pure compounds, often in a single step and under mild reaction conditions.
A notable example is the use of the enzyme tyrosine phenol-lyase (TPL). nih.gov TPL has been successfully employed for the one-step synthesis of the conformationally restrained analog (2S,3R)-β-methyltyrosine. This enzymatic reaction demonstrates the extension of TPL's preparative utility beyond its natural substrates. The resulting β-methyltyrosine derivative was shown to be an efficient substrate for protein tyrosine kinases, highlighting the potential of such enzymatically synthesized analogs in biochemical studies. nih.gov
In addition to isolated enzymes, whole-cell biocatalysis has been developed. Researchers have engineered Escherichia coli to produce non-proteinogenic amino acids, including β-methylphenylalanine (a close analog of β-methyltyrosine). nih.gov This was achieved by genomically integrating synthetic operons containing genes for the necessary enzymes. In this system, β-methylphenylalanine is synthesized from phenylpyruvate, which is first methylated at the β-carbon by the enzyme MppJ and then undergoes a transaminase reaction catalyzed by TyrB to yield the final product. nih.gov This biosynthetic approach represents a promising route for the large-scale fermentation and purification of β-methylated amino acids, potentially replacing more complex chemical synthesis routes. nih.gov
Table 2: Comparison of Enzymatic Synthesis Methods
| Method | Enzyme/Organism | Substrate(s) | Product | Key Advantages |
|---|---|---|---|---|
| Isolated Enzyme | Tyrosine Phenol-Lyase (TPL) | Not specified | (2S,3R)-β-methyltyrosine | One-step synthesis, high stereospecificity nih.gov |
| Whole-Cell Biocatalysis | Engineered Escherichia coli | Phenylpyruvate | β-methylphenylalanine | Potential for large-scale fermentation, replaces chemical synthesis nih.gov |
Biological and Biochemical Research Applications of Tyrosine, Beta Methyl
Elucidation of Structure-Activity Relationships in Proteins and Enzymes
Impact of Beta-Methylation on Protein Folding and Stability
While direct, extensive studies quantifying the thermodynamic stability changes upon beta-methyl-tyrosine incorporation are not widely available, the principles of protein stability suggest that the increased rigidity can have a stabilizing effect. By reducing the entropy of the unfolded state, the free energy difference between the folded and unfolded states can be favorably altered, leading to a more stable protein. However, improper placement of this bulky analog could also introduce unfavorable steric clashes, leading to destabilization. The precise impact is therefore highly context-dependent, relying on the specific location of the substitution and the surrounding amino acid residues.
Table 1: Potential Impacts of Beta-Methylation on Protein Folding and Stability
| Feature | Potential Impact of Beta-Methyl-Tyrosine Incorporation | Rationale |
|---|---|---|
| Conformational Entropy | Decrease in the unfolded state | The methyl group restricts bond rotation, reducing the number of possible conformations in the unfolded state. |
| Secondary Structure | Promotion of specific turns or helices | Steric hindrance can favor backbone angles that lead to the formation of defined secondary structural elements. |
| Tertiary Structure | Stabilization or Destabilization | Can lead to more compact and stable packing or introduce steric clashes, depending on the local environment. |
| Folding Kinetics | Potentially altered folding pathways | The restricted conformational search in the unfolded state could lead to faster or different folding pathways. |
This table provides a conceptual overview based on principles of protein chemistry; specific experimental data for beta-methyl-tyrosine is limited.
Influence on Reactivity and Hydrophobicity within Polypeptide Chains
The addition of a methyl group to the beta-carbon of tyrosine increases the hydrophobicity of the amino acid side chain. Tyrosine itself is considered amphipathic, possessing both a hydrophobic aromatic ring and a polar hydroxyl group. The added nonpolar methyl group shifts this balance, making beta-methyl-tyrosine more hydrophobic than its natural counterpart. This increased hydrophobicity can influence the partitioning of the residue within the protein structure, favoring its burial in the hydrophobic core.
This altered hydrophobicity can, in turn, affect the reactivity of the nearby phenolic hydroxyl group. By being preferentially located in a nonpolar environment, the pKa of the hydroxyl group may be altered, potentially influencing its role in catalysis or hydrogen bonding. Furthermore, the steric bulk of the methyl group can hinder the accessibility of the hydroxyl group to reactants or other interacting molecules.
Table 2: Comparison of Tyrosine and Beta-Methyl-Tyrosine Properties
| Property | Tyrosine | Tyrosine, beta-methyl- | Expected Change |
|---|---|---|---|
| Hydrophobicity | Amphipathic | More Hydrophobic | Increased partitioning into nonpolar environments. |
| Side Chain Volume | Standard | Increased | Potential for steric hindrance and altered packing. |
| Reactivity of -OH group | Accessible | Potentially less accessible | Steric shielding by the methyl group may reduce reactivity. |
| pKa of -OH group | ~10 | Potentially altered | Changes in the local microenvironment due to increased hydrophobicity can influence the pKa. |
This table is based on theoretical considerations of the chemical modifications.
Mechanistic Probing of Enzyme Catalysis
Beta-methyl-tyrosine serves as an exceptional tool for dissecting the mechanisms of enzyme action, particularly for enzymes that recognize and modify tyrosine residues. Its unique structural features allow researchers to probe the geometric and conformational requirements of enzyme active sites.
Investigation of Tyrosine Kinase Substrate Recognition
Protein tyrosine kinases are a critical class of enzymes that catalyze the phosphorylation of tyrosine residues, a key event in many cellular signaling pathways. The incorporation of beta-methyl-tyrosine into peptide substrates has been instrumental in understanding how these kinases recognize their targets.
The conformational restraint imposed by the beta-methyl group can provide valuable information about the preferred orientation of the tyrosine side chain within the kinase's active site. Studies have shown that (2S,3R)-beta-methyltyrosine is an efficient substrate for certain protein tyrosine kinases, suggesting that its conformation mimics the bioactive conformation of tyrosine when bound to the enzyme. This observation implies that conformational restraint can be a strategy to enhance the recognition of substrates by tyrosine kinases. peptide2.com
By systematically replacing tyrosine with its beta-methylated counterpart in various positions of a substrate peptide, researchers can map the steric and conformational tolerance of the kinase's active site. If phosphorylation is maintained or enhanced, it suggests that the restricted conformation is favorable for binding and catalysis. Conversely, a decrease in phosphorylation would indicate that the introduced steric bulk or the fixed conformation is detrimental to substrate recognition.
Effects on Enzyme Active Site Interactions and Conformational Restraint
The active sites of enzymes are precisely shaped pockets that facilitate substrate binding and catalysis. The introduction of a beta-methyl group provides a way to probe the spatial constraints of these sites. The additional methyl group can act as a "steric reporter," revealing whether there is sufficient space within the active site to accommodate this extra bulk.
Furthermore, the conformational restraint of beta-methyl-tyrosine can be used to investigate the importance of substrate flexibility during the catalytic cycle. Some enzymes may require the substrate to adopt a specific, rigid conformation for catalysis to occur. In such cases, a pre-organized, conformationally restrained analog like beta-methyl-tyrosine may be a superior substrate. Conversely, if the enzyme's mechanism involves conformational changes in the substrate during the reaction, the rigidity of beta-methyl-tyrosine could hinder catalysis.
Modulation of Protein-Protein Interactions
Protein-protein interactions are fundamental to nearly all cellular processes. The ability to modulate these interactions is a key goal in both basic research and drug discovery. The incorporation of beta-methyl-tyrosine into peptides that mediate these interactions offers a strategy to probe and potentially control these associations.
The introduction of the beta-methyl group can modulate protein-protein interactions through several mechanisms:
Steric Hindrance: The additional methyl group can create a steric clash at the protein-protein interface, disrupting the interaction. This is a powerful way to identify critical contact points. If the substitution of tyrosine with beta-methyl-tyrosine at a specific position abrogates binding, it strongly suggests that this residue is located at a tightly packed interface.
Enhanced Hydrophobic Interactions: The increased hydrophobicity of beta-methyl-tyrosine can lead to stronger binding if the residue is located in a hydrophobic pocket on the partner protein. This can be a strategy to increase the affinity and specificity of a peptide inhibitor or binder.
Conformational Pre-organization: As discussed earlier, the conformational restraint imposed by beta-methylation can pre-organize a peptide into a bioactive conformation for binding to its partner protein. This can reduce the entropic penalty of binding and lead to a higher binding affinity.
By systematically replacing key tyrosine residues with beta-methyl-tyrosine in a peptide known to bind to a target protein, researchers can create a library of modified peptides with a range of binding affinities. This approach can be used to develop more potent and selective inhibitors or to map the energetic landscape of a protein-protein interaction interface.
Table 3: Mechanisms of Modulating Protein-Protein Interactions with Beta-Methyl-Tyrosine
| Mechanism | Description | Potential Outcome |
|---|---|---|
| Steric Hindrance | The methyl group physically blocks the interaction between two proteins. | Decreased binding affinity; identification of key interface residues. |
| Increased Hydrophobicity | The more hydrophobic side chain enhances interactions with nonpolar pockets. | Increased binding affinity and specificity. |
| Conformational Restraint | The peptide is locked into a conformation that is favorable for binding. | Increased binding affinity due to a lower entropic penalty. |
Studies in Signal Transduction Pathways
The application of beta-methyl-tyrosine in the specific study of signal transduction pathways is an emerging area, with its potential largely extrapolated from the broader research on β-amino acid-containing peptides. While direct studies focusing solely on beta-methyl-tyrosine as a tool to probe kinase signaling or other pathways are not extensively documented, its structural characteristics make it a valuable candidate for modulating biological signals.
The primary rationale for using peptides containing β-amino acids, such as beta-methyl-tyrosine, is to create analogues of native peptides with enhanced stability against enzymatic degradation by proteases. wikipedia.orgbionity.com This increased stability is crucial for developing potential therapeutic agents or research tools that can interact with components of signal transduction cascades over a prolonged period. The incorporation of a β-amino acid alters the peptide backbone, making it unrecognizable to many proteases. wikipedia.org
Research in medicinal chemistry has successfully employed β-amino acid-containing peptides to mimic or inhibit the function of native peptides involved in cell signaling. acs.orgsemanticscholar.org These synthetic peptides can be designed to act as agonists or antagonists for various receptors, including G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), which are central to countless signal transduction pathways. acs.orgslideshare.net For instance, the inhibition of interactions between vascular endothelial growth factor (VEGF) and its receptor tyrosine kinases (VEGFRs) is a key strategy in anti-angiogenic therapy, and peptides designed with non-native backbones represent a promising approach to achieving this. acs.org By replacing a standard tyrosine residue with beta-methyl-tyrosine in a peptide designed to bind a specific RTK, researchers could investigate how the altered conformation and stability affect binding affinity and downstream signaling events.
The table below outlines the theoretical applications of beta-methyl-tyrosine in signal transduction studies, based on the established properties of β-peptides.
| Potential Application Area | Mechanism of Action | Signaling Pathway Component Targeted | Anticipated Research Outcome |
|---|---|---|---|
| Receptor Agonism/Antagonism | Mimicking or blocking the binding of a natural ligand (e.g., a growth factor or hormone). | Receptor Tyrosine Kinases (RTKs), G-Protein-Coupled Receptors (GPCRs). | Modulation of downstream pathways (e.g., MAPK, PI3K/Akt) to study cellular responses like proliferation or differentiation. |
| Inhibition of Protein-Protein Interactions | Designing peptides that disrupt the binding of a signaling protein to its substrate or scaffold protein. | SH2 or PTB domains (which bind phosphotyrosine), kinases, or phosphatases. | Elucidation of the role of specific protein interactions within a signaling cascade. |
| Development of Stable Kinase Inhibitors | Creating protease-resistant peptide-based inhibitors that can target the active site or allosteric sites of kinases. | Tyrosine kinases, Serine/Threonine kinases. | A more sustained and specific inhibition of kinase activity for therapeutic or research purposes. |
Integration into Non-Proteinogenic Amino Acid Incorporating Systems
As a non-proteinogenic amino acid, beta-methyl-tyrosine is not incorporated into peptides and proteins through the natural ribosomal machinery. acs.org Its integration relies on specialized chemical and potential biotechnological systems designed to utilize unnatural amino acids.
The most established method for incorporating beta-methyl-tyrosine into a peptide sequence is through chemical synthesis, particularly Solid Phase Peptide Synthesis (SPPS). researchgate.net In this process, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. To be used in SPPS, beta-methyl-tyrosine must first be chemically modified with protecting groups, such as N-Boc (tert-butyloxycarbonyl) or N-Fmoc (9-fluorenylmethyloxycarbonyl), on its amino terminus. researchgate.net These protected derivatives can then be used as building blocks in the automated or manual synthesis cycle. This approach offers complete control over the sequence and allows for the precise placement of one or more beta-methyl-tyrosine residues within the peptide.
The availability of optically pure β-amino acids is a critical prerequisite for their use. Recent advances in biotechnology have led to the development of redesigned enzymes capable of synthesizing specific enantiomers of β-amino acids. For example, a mutant of Phenylalanine Aminomutase from Taxus chinensis (TchPAM) has been engineered to catalyze the amination of trans-p-hydroxycinnamic acid to produce both (R)- and (S)-β-tyrosine. mdpi.com This enzymatic synthesis provides a valuable source of chiral building blocks for subsequent chemical incorporation into peptides.
Furthermore, metabolic engineering presents a potential future pathway for the in vivo production and incorporation of such amino acids. Research has demonstrated the feasibility of engineering Escherichia coli to produce the related compound β-methylphenylalanine through the genomic integration of synthetic operons. nih.gov While not yet demonstrated for beta-methyl-tyrosine, these systems highlight the potential for developing microbial cell factories for the biosynthesis of a wide range of non-proteinogenic amino acids.
The table below summarizes the primary systems used for the integration of non-proteinogenic amino acids like beta-methyl-tyrosine.
| System | Methodology | Key Requirements | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Synthesis (SPPS) | Stepwise addition of protected amino acids to a peptide chain on a solid resin. | N-Boc or N-Fmoc protected β-methyl-tyrosine. | Precise control over sequence; ability to incorporate multiple non-proteinogenic residues. | Generally limited to shorter peptides/small proteins; use of harsh chemicals. |
| Enzymatic Synthesis (Building Block) | Use of engineered enzymes (e.g., aminomutases) to produce chiral β-amino acids. | Specific enzyme and precursor substrate (e.g., trans-p-hydroxycinnamic acid). | Produces enantiomerically pure building blocks for chemical synthesis. | This is not an incorporation system itself, but a source of the amino acid. |
| Engineered Biosynthesis (In vivo) | Metabolic engineering of microorganisms (e.g., E. coli) to produce the amino acid from simple carbon sources. | Genomically integrated synthetic gene operons. | Potential for scalable and sustainable production; possibility of direct incorporation in future systems. | Currently in development for related compounds; not yet established for β-methyl-tyrosine. |
Analytical Methodologies for Tyrosine, Beta Methyl
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and analysis of β-methyltyrosine, particularly for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
The separation of enantiomers, or enantioseparation, is critical in the analysis of chiral compounds like β-methyltyrosine due to the different biological activities each enantiomer can possess. merckmillipore.comresearchgate.net HPLC is a powerful and widely used method for achieving this separation. researchgate.net The direct separation of enantiomers on a chiral stationary phase (CSP) is an efficient and rapid approach. merckmillipore.comeijppr.com This technique involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector in the stationary phase, leading to different retention times and thus, separation. eijppr.com The choice of the appropriate CSP and mobile phase composition is crucial for achieving optimal enantioselectivity. researchgate.net
Reversed-Phase HPLC for Beta-Methyl Amino Acids
Reversed-phase HPLC (RP-HPLC) is a common chromatographic technique used for the analysis of amino acids. researchgate.net For polar compounds like amino acids, which can exist in acidic, basic, or zwitterionic forms depending on the mobile phase pH, achieving retention on a standard reversed-phase column can be challenging. zodiaclifesciences.com At a pH below 3, amino acids are more hydrophobic and can be retained. zodiaclifesciences.com To enhance retention and separation, derivatization of the amino acid is often employed. nih.gov For instance, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) allows for sensitive fluorescence detection. nih.govovid.com Methods have been developed for the quantitative analysis of related beta-methyl amino acids, such as β-N-methylamino-L-alanine (BMAA), using RP-HPLC with pre-column derivatization. nih.govovid.com These methods demonstrate the applicability of RP-HPLC for the analysis of the broader class of beta-methyl amino acids.
Use of Chiral Stationary Phases (e.g., Teicoplanin, Quinine-derived)
The success of chiral HPLC separations hinges on the selection of the chiral stationary phase (CSP). researchgate.net A wide variety of CSPs have been developed, each with different chiral recognition mechanisms. eijppr.com These are broadly categorized and include Pirkle-type, polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based phases. eijppr.com
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, have proven to be particularly effective CSPs for the enantioseparation of amino acids. researchgate.net These selectors offer a variety of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which contribute to chiral recognition. Quinine and its derivatives are also utilized as chiral selectors in certain CSPs, often in ion-exchange chromatography.
Cyclodextrins, which are cyclic oligosaccharides, are another important class of CSPs. sigmaaldrich.com They have a chiral cavity into which one enantiomer of an analyte may fit better than the other, leading to separation. sigmaaldrich.com Modified cyclodextrins, such as sulfopropylated-β-cyclodextrin, have been successfully used as chiral selectors in capillary electrophoresis for the enantioseparation of various unnatural beta-methyl-amino acids, including β-methyltyrosine. nih.gov
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Applicability |
|---|---|---|---|
| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, steric hindrance, dipole-dipole interactions | Broadly applicable for amino acids and other chiral compounds. researchgate.net |
| Cyclodextrin-based | β-cyclodextrin derivatives | Inclusion complexation, hydrogen bonding, dipole-dipole interactions | Separation of various enantiomers, including beta-methyl amino acids. sigmaaldrich.comnih.gov |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking, steric interactions | Effective for N-acylated amino acids and other compounds with π-systems. eijppr.com |
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives | Hydrogen bonding, dipole-dipole interactions, steric fitting into chiral grooves | Wide applicability for diverse chiral compounds. eijppr.com |
Spectroscopic and Spectrometric Characterization
Following separation, spectroscopic and spectrometric techniques are employed to determine the molecular structure of β-methyltyrosine, including the precise location of the methyl group and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, 1H-1H TOCSY, 1H-13C HSQC, 1H-13C HMBC) for Structural Elucidation and Methyl Group Position Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. hyphadiscovery.comresearchgate.net For a compound like β-methyltyrosine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to unambiguously assign the structure. hyphadiscovery.com
1D NMR (¹H and ¹³C): Provides initial information on the types and number of protons and carbons in the molecule.
2D-NMR: These experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure.
¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system, which is useful for identifying the amino acid backbone and the aromatic ring protons as separate systems. researchgate.net
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning carbon resonances. hyphadiscovery.com The distinct chemical shifts of methyl protons and carbons make the methyl group readily identifiable. nih.govresearchgate.net
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is key to connecting the different spin systems (e.g., connecting the β-methyl group to the amino acid backbone) and confirming the position of the methyl group on the β-carbon. hyphadiscovery.com
The combination of these techniques allows for the complete assignment of all proton and carbon signals, confirming the β-methyltyrosine structure and definitively placing the methyl group on the beta-carbon of the amino acid side chain.
| NMR Experiment | Information Provided | Specific Utility for β-methyltyrosine |
|---|---|---|
| ¹H NMR | Number and chemical environment of protons. | Identifies aromatic, alpha-proton, beta-proton, and methyl proton signals. |
| ¹³C NMR | Number and chemical environment of carbons. | Identifies aromatic, carbonyl, alpha-carbon, beta-carbon, and methyl carbon signals. |
| ¹H-¹H TOCSY | Correlates protons within the same spin system. | Confirms connectivity from the α-proton to the β-proton and the methyl protons on the side chain. |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons. | Assigns the specific carbon signal for the methyl group, α-carbon, and β-carbon. hyphadiscovery.com |
| ¹H-¹³C HMBC | Correlates protons and carbons over 2-3 bonds. | Provides definitive evidence for the position of the methyl group by showing correlations from the methyl protons to the β-carbon and α-carbon. hyphadiscovery.com |
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS/MS) for Site of Modification and Elemental Composition
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about a molecule's mass and elemental composition. ucsf.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is critical for confirming that the analyzed compound has the expected chemical formula for β-methyltyrosine (C₁₀H₁₃NO₃).
Electrospray Ionization (ESI) is a soft ionization technique that allows intact molecules to be ionized, making it suitable for analyzing amino acids. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural analysis. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) corresponding to β-methyltyrosine is selected and fragmented. The resulting fragment ions (product ions) provide information about the molecule's structure. The fragmentation pattern can help confirm the location of the methyl group, as different isomers would produce different characteristic fragments. nih.gov This technique is routinely used to identify post-translational modifications on proteins, which often involve the addition of small chemical groups like a methyl group. nih.govresearchgate.net
| Technique | Primary Function | Information Obtained for β-methyltyrosine |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement. | Determination of the precise elemental composition (e.g., C₁₀H₁₃NO₃). ucsf.edu |
| Electrospray Ionization (ESI) | Soft ionization of molecules from solution. | Generates intact molecular ions of β-methyltyrosine for MS analysis. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural analysis through controlled fragmentation. | Provides a fragmentation pattern that confirms the structure and helps to verify the site of methylation on the β-carbon. ucsf.edunih.gov |
Stereochemical Configuration Assignment Methods
Marfey's Method for Absolute Stereochemistry Determination
Marfey's method is a widely used and reliable technique for determining the absolute configuration of amino acids. acs.orgmdpi.comrsc.org The method involves the derivatization of the amino acid with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated by reversed-phase high-performance liquid chromatography (RP-HPLC). beilstein-journals.org The elution order of the diastereomers is then used to assign the absolute configuration of the original amino acid.
The application of Marfey's method to β-methyl-tyrosine involves the following key steps:
Hydrolysis: If the β-methyl-tyrosine is part of a larger molecule, such as a peptide, it is first liberated by acid hydrolysis.
Derivatization: The free β-methyl-tyrosine is reacted with both the L- and D-forms of Marfey's reagent in separate reactions. This creates diastereomeric pairs. For example, an L-amino acid will react with L-FDAA to form an L-L diastereomer and with D-FDAA to form an L-D diastereomer.
HPLC Analysis: The resulting diastereomeric mixtures are analyzed by RP-HPLC. The retention times of the derivatives are compared to those of authentic standards of the four stereoisomers of β-methyl-tyrosine that have been similarly derivatized.
Configuration Assignment: The elution order of the diastereomers is characteristic. Typically, for a given chiral stationary phase and mobile phase, the L-L diastereomer will have a different retention time than the D-L diastereomer. By comparing the retention times of the unknown sample's derivatives to the standards, the absolute configuration can be determined. rsc.org
Recent advancements, often termed "advanced Marfey's method," utilize liquid chromatography-mass spectrometry (LC-MS) for detection, which enhances sensitivity and does not strictly require authentic standards for all possible stereoisomers if relative elution patterns are well-established. acs.org
| Step | Description | Key Parameters |
|---|---|---|
| 1. Hydrolysis | Release of β-methyl-tyrosine from a larger molecule. | Typically 6 M HCl at elevated temperature. |
| 2. Derivatization | Reaction with L- and D-Marfey's reagent (FDAA). | Alkaline conditions (e.g., NaHCO3), 40°C. |
| 3. HPLC Separation | Separation of the resulting diastereomers. | Reversed-phase C18 or C8 column, gradient elution. |
| 4. Detection | UV detection (typically at 340 nm) or Mass Spectrometry. | Comparison of retention times with standards. |
Microcrystal Electron Diffraction (MicroED) for Stereochemical Confirmation
Microcrystal Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful tool for the ab initio structure determination of small molecules, including non-canonical amino acids, from nanocrystals. nih.govresearchgate.netwikipedia.org This method is particularly valuable when it is difficult to grow crystals large enough for traditional X-ray crystallography. MicroED can provide an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.
The process of stereochemical confirmation of β-methyl-tyrosine using MicroED would generally involve:
Crystallization: Growing micro- or nanocrystals of a single stereoisomer of β-methyl-tyrosine. This can often be achieved from very small amounts of material.
Data Collection: The crystals are vitrified in liquid ethane (B1197151) and transferred to a cryo-electron microscope. A continuous rotation electron diffraction pattern is collected from a single crystal. wikipedia.org
Data Processing: The collected diffraction data are processed using software typically employed for X-ray crystallography to determine the unit cell parameters and integrate the reflection intensities.
Structure Solution and Refinement: The crystal structure is solved and refined, yielding the precise atomic coordinates of the molecule.
Absolute Stereochemistry Determination: The absolute configuration can often be determined directly from the diffraction data, especially with dynamical refinement approaches. Alternatively, co-crystallization with a molecule of known chirality (a chiral salt) can be used to definitively establish the absolute configuration.
| Parameter | Description |
|---|---|
| Principle | Electron diffraction from nanocrystals to determine 3D atomic structure. |
| Sample Requirement | Micro- or nanocrystals (often sub-micron in size). |
| Key Advantage | Applicable to samples that are difficult to crystallize for X-ray diffraction. |
| Outcome | Unambiguous determination of molecular structure and absolute stereochemistry. |
Future Directions and Emerging Research Avenues
Expansion of Biosynthetic Engineering for Novel Beta-Methyltyrosine (B1217359) Containing Biomolecules
The incorporation of β-methyltyrosine into natural products is a key area for future biosynthetic research. The discovery of a cobalamin- and radical S-adenosyl-L-methionine-dependent enzyme (B12-rSAM) in Burkholderia thailandensis E264, which is responsible for generating β-methyltyrosine during the biosynthesis of a novel peptide, provides a critical starting point researchgate.net. Future efforts will likely focus on elucidating the mechanism of this enzyme and harnessing its catalytic activity. By understanding the substrate specificity and catalytic cycle of this B12-rSAM enzyme, researchers can engineer it to accept other substituted tyrosine precursors, leading to the production of a diverse array of novel β-methylated amino acids.
A significant frontier lies in the engineering of Nonribosomal Peptide Synthetases (NRPSs) to incorporate β-methyltyrosine into peptide backbones nih.govnih.govwur.nl. NRPSs are modular megaenzymes that assemble complex peptides from a wide variety of monomeric building blocks, including non-proteinogenic amino acids ethz.ch. Research will focus on modifying the adenylation (A) domain of NRPS modules, which is responsible for substrate recognition and activation. By altering the specificity of A-domains through targeted mutagenesis, it will be possible to program NRPS assembly lines to select and incorporate β-methyltyrosine, creating novel peptides with potentially enhanced stability, bioactivity, or unique conformational properties ethz.chspringernature.com. Furthermore, combining engineered NRPS modules with enzymes like the B. thailandensis B12-rSAM in heterologous expression systems could establish synthetic biology platforms for the de novo production of β-methyltyrosine-containing biomolecules.
Another promising approach involves the redesign of existing enzymes, such as phenylalanine aminomutase (PAM), which has been successfully engineered to produce (R)-β-tyrosine from trans-p-hydroxycinnamic acid researchgate.netmdpi.com. Computational enzyme design and directed evolution could be applied to these aminomutases to shift their substrate preference towards methylated precursors, providing an alternative enzymatic route to β-methyltyrosine synthesis mdpi.commdpi.com.
| Research Approach | Goal | Key Enzymes/Systems | Potential Outcome |
| Enzyme Engineering | Create variants for novel β-amino acid synthesis | B12-rSAM from B. thailandensis, Phenylalanine Aminomutase (PAM) | Production of diverse β-methylated amino acid analogs. |
| NRPS A-Domain Mutagenesis | Incorporate β-methyltyrosine into peptides | Nonribosomal Peptide Synthetases (NRPSs) | Novel peptides with enhanced therapeutic properties. |
| Synthetic Biology Platforms | De novo production of target biomolecules | Heterologous expression hosts (e.g., E. coli) | Scalable production of β-methyltyrosine-containing compounds. |
Advanced Spectroscopic Probes Utilizing Beta-Methyltyrosine Analogs
The intrinsic spectroscopic properties of the tyrosine phenol (B47542) ring offer a foundation for developing advanced molecular probes nih.govnih.gov. Future research will explore how the addition of a β-methyl group can be leveraged to create more sophisticated spectroscopic tools for studying protein structure, dynamics, and interactions.
In Nuclear Magnetic Resonance (NMR) spectroscopy, the β-methyl group provides a unique and sensitive reporter uzh.chspringernature.com. The protons of the methyl group will produce a distinct signal in the 1H NMR spectrum, likely in a region with less spectral overlap than backbone or other side-chain protons nih.gov. This signal can be used to monitor the local chemical environment of the β-methyltyrosine residue within a peptide or protein. Changes in the chemical shift of the methyl protons can report on conformational changes, ligand binding, or post-translational modifications in the vicinity of the probe nih.gov. Furthermore, specific isotope labeling (e.g., with 13C or 2H) of the methyl group can enhance NMR sensitivity and enable advanced experiments to measure dynamics over a wide range of timescales.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is another area where β-methyltyrosine can serve as a valuable probe nih.gov. The vibrational modes of the tyrosine ring are sensitive to the local electric field and hydrogen-bonding environment nih.gov. The β-methyl group will introduce new vibrational modes and subtly alter existing ones. These changes can be calculated and experimentally measured to provide a high-resolution readout of the local environment. For example, changes in the frequency of a specific vibrational mode of a β-methyltyrosine residue incorporated into a protein could signal a change in the hydration state or electrostatic environment of its binding pocket upon interaction with a substrate or inhibitor.
Furthermore, analogs of β-methyltyrosine could be synthesized to incorporate environmentally sensitive fluorophores or quenchers. These probes could be used in Förster Resonance Energy Transfer (FRET) experiments to measure distances and conformational changes within and between biomolecules with high precision.
| Spectroscopic Technique | Information Gained from β-Methyltyrosine Probe | Potential Application |
| NMR Spectroscopy | Local chemical environment, conformational dynamics, ligand binding. | Studying protein folding and allosteric regulation. |
| Vibrational Spectroscopy (FTIR/Raman) | Local electric field, hydrogen bonding, hydration status. | Probing enzymatic mechanisms and active site environments. |
| Fluorescence Spectroscopy (with analogs) | Inter- and intra-molecular distances, conformational changes. | Monitoring protein-protein interactions in real-time. |
Computational Modeling of Beta-Methyltyrosine Interactions and Conformations
Computational methods are becoming indispensable for predicting the behavior of modified amino acids in biological contexts. Future research will increasingly rely on molecular dynamics (MD) simulations and docking studies to understand how the inclusion of β-methyltyrosine influences peptide and protein structure and function nih.govdrexel.edu.
MD simulations can provide atomistic insights into the conformational preferences of peptides containing β-methyltyrosine mdpi.com. The additional methyl group on the β-carbon restricts the rotation around the Cα-Cβ bond, which can significantly influence the local backbone conformation. Simulations can be used to generate conformational ensembles and identify the predominant secondary structures (e.g., helices, turns, or extended structures) that are stabilized by this non-standard residue. This predictive power is crucial for the rational design of peptidomimetics with specific, stable three-dimensional shapes for targeting protein-protein interactions nih.gov.
Molecular docking studies will be employed to predict the binding modes of β-methyltyrosine-containing ligands to their biological targets, such as enzyme active sites or receptor binding pockets nih.govresearchgate.net. These simulations can assess how the size, shape, and hydrophobicity of the β-methyl group contribute to binding affinity and selectivity nih.govmdpi.com. By comparing the docking scores and predicted interactions of ligands with and without the β-methyl group, researchers can gain insights into the structural determinants of binding and guide the optimization of lead compounds researchgate.net. These computational approaches will accelerate the discovery and development of novel therapeutics based on the β-methyltyrosine scaffold.
| Computational Method | Key Question Addressed | Impact on Research |
| Molecular Dynamics (MD) Simulations | What are the preferred conformations of β-methyltyrosine-containing peptides? | Rational design of peptidomimetics with defined structures. |
| Conformational Analysis | How does the β-methyl group restrict local backbone flexibility? | Understanding the structural basis of peptide stability. |
| Molecular Docking | How does β-methyltyrosine affect ligand binding to a target protein? | Guiding the design of potent and selective inhibitors or agonists. |
Development of Novel Chemical Tools Based on Beta-Methyltyrosine for Biological Systems
The unique structure of β-methyltyrosine makes it an attractive scaffold for the development of novel chemical tools to probe and manipulate biological processes sit.edu.cn. Future research will focus on derivatizing β-methyltyrosine to create probes for a variety of applications, including cellular imaging, proteomic profiling, and targeted drug delivery.
One major avenue is the incorporation of bioorthogonal functional groups, such as azides or alkynes, into the β-methyltyrosine structure wikipedia.orgwebsite-files.comyoutube.com. These "clickable" analogs can be incorporated into biomolecules either biosynthetically or through solid-phase peptide synthesis. Once incorporated, the bioorthogonal handle allows for the specific attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and proteomic analysis nih.govfrontiersin.orgreading.ac.uk. This strategy enables the labeling and identification of the binding partners or metabolic fate of β-methyltyrosine-containing molecules in living cells without interfering with native biological processes website-files.com.
Building on work with other modified amino acids, radiolabeled versions of β-methyltyrosine could be developed as imaging agents for Positron Emission Tomography (PET) researchgate.net. For instance, labeling with fluorine-18 (B77423) would allow for the non-invasive visualization of processes where β-methyltyrosine is metabolized or transported, which could be valuable for diagnosing and monitoring diseases.
Furthermore, β-methyltyrosine can be incorporated into the design of activity-based probes (ABPs) nih.gov. These probes typically feature a reactive group ("warhead") that forms a covalent bond with a target enzyme, allowing for its specific labeling and activity profiling nih.gov. The β-methyltyrosine moiety could serve as a recognition element to guide the probe to a specific class of enzymes, such as tyrosine-utilizing enzymes, with the β-methyl group potentially enhancing selectivity or modifying reactivity scispace.comresearchgate.net.
| Chemical Tool | Functionality | Biological Application |
| Bioorthogonal Analogs (e.g., azide, alkyne) | Covalent ligation with reporter tags (e.g., biotin, fluorophore) | Target identification, cellular imaging, proteomic profiling. |
| Radiolabeled Derivatives (e.g., 18F) | Non-invasive in vivo imaging | PET imaging for disease diagnosis and monitoring. |
| Activity-Based Probes (ABPs) | Covalent labeling of active enzymes | Profiling enzyme activity and identifying novel drug targets. |
Q & A
Q. What are the established synthetic pathways for Tyrosine, beta-methyl-, and how do reaction conditions influence stereochemical outcomes?
The synthesis of Tyrosine, beta-methyl- typically involves enantioselective methods such as asymmetric alkylation or enzymatic transamination. For example, PLP-dependent aminotransferases can catalyze the conversion of β-methyl phenylpyruvate to (2S,3S)-β-methyl-phenylalanine, a nonproteinogenic amino acid structurally related to Tyrosine, beta-methyl- . Reaction conditions (e.g., pH, temperature, and solvent polarity) critically influence stereoselectivity. Researchers should employ chiral HPLC or X-ray crystallography to validate stereochemical purity.
Q. How can researchers ensure reproducibility in the purification of Tyrosine, beta-methyl-?
Purification often requires a combination of column chromatography (e.g., silica gel) and recrystallization. Analytical techniques like TLC (solvent system: ethyl acetate/hexane, 3:7) and HPLC (C18 column, UV detection at 280 nm) are essential for monitoring purity. Document solvent gradients, Rf values, and retention times meticulously to ensure reproducibility .
Q. What spectroscopic methods are most effective for characterizing Tyrosine, beta-methyl-?
- NMR : - and -NMR are critical for confirming the β-methyl substitution and aromatic proton environments. Compare chemical shifts to tyrosine derivatives for structural validation.
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns and verify molecular weight (e.g., [M+H]+ at m/z 210.11) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of Tyrosine, beta-methyl- be resolved?
Contradictions in bioactivity studies (e.g., enzyme inhibition vs. activation) often stem from assay conditions (e.g., buffer composition, enzyme source). Researchers should:
Q. What computational strategies are suitable for modeling the interaction of Tyrosine, beta-methyl- with target proteins?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes. Focus on:
Q. How does the β-methyl group influence the compound’s metabolic stability compared to unmodified tyrosine?
Conduct comparative studies using:
- In vitro microsomal assays (e.g., rat liver microsomes) to measure half-life.
- LC-MS/MS to identify metabolites. The β-methyl group may reduce oxidative deamination rates due to steric hindrance .
Methodological Considerations
Q. How should researchers design experiments to investigate the role of Tyrosine, beta-methyl- in antibiotic biosynthesis?
Q. What are the best practices for documenting experimental parameters in Tyrosine, beta-methyl- studies?
- Chemical Metadata : Record batch numbers, purity grades, and storage conditions (e.g., -20°C under argon).
- Analytical Thresholds : Define limits for detection (LOD) and quantification (LOQ) in HPLC/UV assays .
Data Interpretation & Literature Synthesis
Q. How can researchers reconcile discrepancies between historical and contemporary studies on Tyrosine, beta-methyl-?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
